1-Dodecylimidazolidine-2,4-dione
Overview
Description
1-Dodecylimidazolidine-2,4-dione (DDH) is a cyclic amino acid derivative. It has a molecular formula of C15H28N2O2 and a molecular weight of 268.39 g/mol .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Molecular Structure Analysis
The structure of imidazolidine-2,4-dione derivatives was established using physiochemical parameters and spectral techniques .Chemical Reactions Analysis
The synthesis of thiazolidine‑2,4‑diones derivatives involves a mixture of TZD and 2-hydroxy-3-methoxy-5- (1,4,5-triphenyl-1 H -imidazol-2-yl)benzaldehyde in EtOH, with the addition of piperidine as a catalyst .Physical And Chemical Properties Analysis
Thiazolidin-2,4-dione is a five-membered, heterocyclic compound . It consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Scientific Research Applications
Rhodanine and Thiazolidinedione Scaffolds in Drug Discovery
Rhodanine and thiazolidinedione moieties, closely related to 1-dodecylimidazolidine-2,4-dione, have been explored for their potential in drug discovery, despite challenges such as lack of selectivity and issues with specificity and safety. The critical review of rhodanine-based compounds highlights their biological activities but advises caution due to their pan assay interference compounds (PAINS) properties and non-specific interactions with target proteins. This underscores the complexity and the need for careful consideration in the use of such scaffolds in medicinal chemistry (Tomašič & Peterlin Mašič, 2012).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin, or imidazolidine-2,4-dione, is recognized for its significance in medicinal chemistry, supported by several medications such as phenytoin and enzalutamide. The review on hydantoin derivatives emphasizes their varied biological and pharmacological activities in therapeutic and agrochemical applications. Their role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications is also highlighted, demonstrating the versatility and importance of the hydantoin scaffold in developing new therapeutics (Shaikh et al., 2023).
N-Sulfonyl Aminated Azines in Medicinal Chemistry
N-sulfonylamino azinones, another class related to 1-dodecylimidazolidine-2,4-dione, have shown significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of competitive AMPA receptor antagonist based on N-sulfonylamino 1H-quinazoline-2,4-diones has been identified as potentially useful in treating neurological disorders such as epilepsy and schizophrenia, highlighting the therapeutic potential of these compounds (Elgemeie et al., 2019).
Future Directions
Thiazolidin-2,4-dione derivatives exhibit a wide range of biological activities and have generated special interest due to their ubiquitous existence in pharmacologically dynamic natural products . They have potential applications in the treatment of various diseases, making them a promising area for future research .
properties
IUPAC Name |
1-dodecylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(18)16-15(17)19/h2-13H2,1H3,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWNCNSXOZBQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234562 | |
Record name | 1-Dodecylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecylimidazolidine-2,4-dione | |
CAS RN |
85391-28-2 | |
Record name | 1-Dodecyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecylimidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-dodecylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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